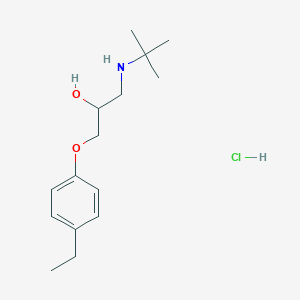
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride is a synthetic compound that belongs to the class of β-adrenergic blocking agents. These compounds are generally used in pharmaceutical applications to manage various cardiovascular conditions. The unique structure of this compound endows it with specific properties that make it valuable in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride involves several steps, beginning with the preparation of the appropriate phenol derivative. Typically, 4-ethylphenol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether. This intermediate is then reacted with tert-butylamine to form the final product. Hydrochloric acid is used to convert the free base into the hydrochloride salt, making the compound more soluble in water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, reaction times, and the use of high-purity reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride primarily undergoes nucleophilic substitution reactions due to the presence of the ether and amine groups. It can also participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines. Reaction conditions typically involve organic solvents such as ethanol or acetonitrile at moderate temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenolic ether to produce corresponding quinones.
Major Products:
Substitution Reactions: Formation of various substituted phenoxy derivatives.
Oxidation Reactions: Quinones and other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride has been explored in various scientific research fields:
Chemistry: Used as a model compound to study the effects of β-adrenergic blocking agents on different receptors and pathways.
Biology: Investigates the biological pathways involved in cardiovascular regulation and β-adrenergic signaling.
Medicine: Potential use in treating hypertension, angina, and certain arrhythmias due to its β-blocking activity.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control for β-blockers.
Wirkmechanismus
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride acts by blocking β-adrenergic receptors, which are responsible for mediating the effects of epinephrine and norepinephrine. By inhibiting these receptors, the compound reduces heart rate and contractility, leading to decreased cardiac output and lower blood pressure. The molecular targets primarily include β1-adrenergic receptors in the heart and β2-adrenergic receptors in the vascular smooth muscle.
Vergleich Mit ähnlichen Verbindungen
Propranolol
Atenolol
Metoprolol
Comparison and Uniqueness: While 1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride shares a common mechanism of action with these β-blockers, its unique structural features, such as the 4-ethylphenoxy group, confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can affect its bioavailability, receptor selectivity, and side effect profile compared to other β-blockers. For example, while propranolol is non-selective, this compound might offer more targeted action with potentially fewer side effects.
That's quite a mouthful, but it gives a comprehensive picture of this compound. Intrigued by any particular section?
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-12-6-8-14(9-7-12)18-11-13(17)10-16-15(2,3)4;/h6-9,13,16-17H,5,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIWUNPLCQVAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
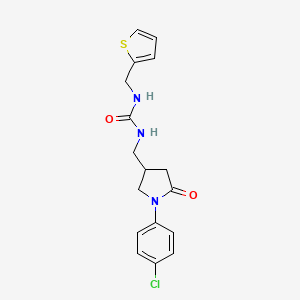
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2782726.png)
![methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2782727.png)
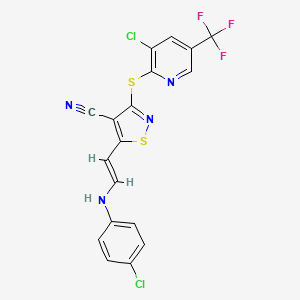
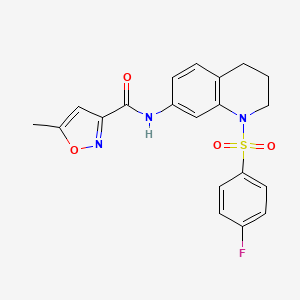
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2782732.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2782734.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide](/img/structure/B2782735.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2782736.png)
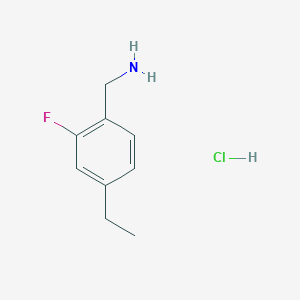
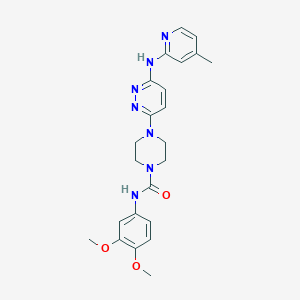
![4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline](/img/structure/B2782740.png)
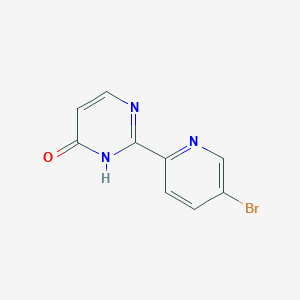
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)
